molecular formula C32H22N8O4 B11093741 4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)

4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)

Cat. No.: B11093741
M. Wt: 582.6 g/mol
InChI Key: JXMCFURIIYHDFK-UHFFFAOYSA-N
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Description

4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then further functionalized . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The cyano and nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE is unique due to its combination of multiple cyano and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H22N8O4

Molecular Weight

582.6 g/mol

IUPAC Name

4-[benzyl-[2-(N-benzyl-4,5-dicyano-2-nitroanilino)ethyl]amino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C32H22N8O4/c33-17-25-13-29(31(39(41)42)15-27(25)19-35)37(21-23-7-3-1-4-8-23)11-12-38(22-24-9-5-2-6-10-24)30-14-26(18-34)28(20-36)16-32(30)40(43)44/h1-10,13-16H,11-12,21-22H2

InChI Key

JXMCFURIIYHDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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